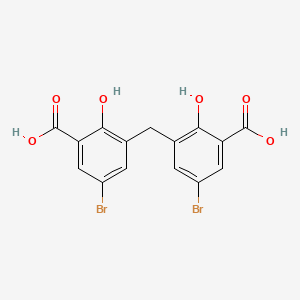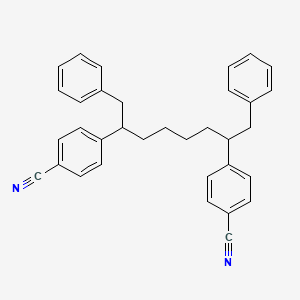
Benzoic acid, 3,3'-methylenebis[5-bromo-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid is a complex organic compound characterized by the presence of multiple bromine, carboxy, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid typically involves multi-step organic reactions. One common approach is the bromination of 3-[(3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit serine proteases or kinase enzymes, leading to the suppression of tumor cell growth and metastasis . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but with a formyl group instead of a bromine atom.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a bromine atom.
5-Bromoindole-3-carboxaldehyde: Shares the bromine and carboxaldehyde functional groups but has an indole core.
Uniqueness
5-Bromo-3-[(5-bromo-3-carboxy-2-hydroxy-phenyl)methyl]-2-hydroxy-benzoic acid is unique due to its specific arrangement of bromine, carboxy, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
35232-55-4 |
|---|---|
Fórmula molecular |
C15H10Br2O6 |
Peso molecular |
446.04 g/mol |
Nombre IUPAC |
5-bromo-3-[(5-bromo-3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H10Br2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23) |
Clave InChI |
LWQWHZWYCPLAKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Br)C(=O)O)O)O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)





